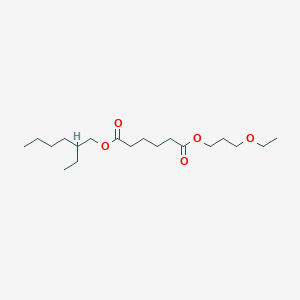![molecular formula C12H10ClNO3S B14596985 Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-12-2](/img/structure/B14596985.png)
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their significant clinical diversity and are widely used in medicinal chemistry . This compound, in particular, features a pyridine ring substituted with a 2-chlorophenylmethylsulfonyl group and an oxide at the nitrogen atom, making it a unique and valuable chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the use of Grignard reagents, acetic anhydride, and other catalysts . For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridine N-oxides .
Industrial Production Methods
Industrial production methods for pyridine derivatives typically involve large-scale chemical reactions under controlled conditions. The use of catalysts such as palladium and nickel in cross-coupling reactions is common . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Applications De Recherche Scientifique
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes . The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine N-oxide: An oxidized form of pyridine with applications in organic synthesis.
Uniqueness
Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the sulfonyl group enhances its solubility and reactivity compared to other pyridine derivatives .
Propriétés
Numéro CAS |
60264-12-2 |
|---|---|
Formule moléculaire |
C12H10ClNO3S |
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-6-2-1-5-10(11)9-18(16,17)12-7-3-4-8-14(12)15/h1-8H,9H2 |
Clé InChI |
UGESEDUIFVAGHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)





![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
